molecular formula C9H12N2O B14864397 7-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

7-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B14864397
M. Wt: 164.20 g/mol
InChI Key: VECAQVCNLFOFIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a naphthyridine core with a methoxy group at the 7th position and a tetrahydro configuration, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound to its fully hydrogenated form.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, fully hydrogenated derivatives, and other functionalized compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

7-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,5-Naphthyridine: Known for its biological activities and applications in medicinal chemistry.

    2,7-Naphthyridine: Studied for its potential therapeutic properties.

Uniqueness

7-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its methoxy group at the 7th position and the tetrahydro structure make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C9H12N2O/c1-12-9-5-8-7(6-11-9)3-2-4-10-8/h5-6,10H,2-4H2,1H3

InChI Key

VECAQVCNLFOFIS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCCNC2=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.